(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is a specialized compound belonging to the category of Fmoc-protected amino acids. The term Fmoc stands for Fluorenylmethoxycarbonyl, which is a widely used protecting group in solid-phase peptide synthesis (SPPS). The designation (2S,4S) indicates the stereochemical configuration of the molecule, ensuring that the three-dimensional structure is preserved during synthesis. The compound features proline with an attached ivDde (inverse Demand Michael addition) linker at the fourth position, which plays a crucial role in peptide assembly by allowing attachment to solid supports used in SPPS.
The molecular formula of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is C33H38N2O6, and it has a molecular weight of approximately 558.675 g/mol . This compound serves as a versatile building block for synthesizing various peptides that require specific functionalities at the fourth position of proline.
(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH belongs to a class of compounds known as Fmoc-protected amino acids. Fmoc (Fluorenylmethoxycarbonyl) is a protecting group used in SPPS to selectively control the reaction between amino acids during peptide chain assembly. The (2S,4S) designation refers to the stereochemistry of the molecule, ensuring proper 3D structure in the final peptide. Pro(4-NH-ivDde) represents a proline amino acid with an "ivDde" (inverse Demand Michael addition) linker attached to its side chain at the 4th position. This linker is used to attach the growing peptide chain to a solid support in SPPS [1].
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(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH serves as a building block for the synthesis of various peptides containing proline with a specific functionality at the 4th position. These peptides can be used in various research applications, including:
These are just a few examples, and the specific applications of peptides containing (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH will depend on the research question being addressed.
While (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is a valuable tool for peptide synthesis, it's important to consider the expertise and resources required for SPPS.
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In the context of solid-phase peptide synthesis, (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH undergoes several key reactions:
While specific biological activities of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH itself may not be extensively documented, peptides synthesized using this compound can exhibit various biological functions depending on their sequence and structure. Proline residues are known to influence protein folding and stability, and modifications at specific positions can enhance bioactivity or target specific pathways in biological systems.
The synthesis of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH typically involves:
Interaction studies involving peptides synthesized with (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH focus on understanding how these peptides interact with biological targets such as enzymes or receptors. These studies often employ techniques like surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and kinetics.
Several compounds are structurally similar to (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH but may differ in their protective groups or linkers. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-Proline | Standard Fmoc-protected proline without ivDde linker | Lacks functionality at 4th position |
| Fmoc-Lysine | Contains lysine instead of proline | Provides a different side chain for functionalization |
| Fmoc-Cysteine | Contains cysteine with thiol group | Important for disulfide bond formation |
| Fmoc-Tyrosine | Contains tyrosine with hydroxyl group | Useful for phosphorylation studies |
The uniqueness of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH lies in its combination of stereochemistry and the specific ivDde linker that allows for innovative approaches in peptide synthesis and functionalization not readily available with other similar compounds .
The development of sequential deprotection strategies utilizing (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH has established a robust three-dimensional orthogonal protection scheme. The Fmoc group provides standard alpha-amino protection removable under basic conditions using 20% piperidine in dimethylformamide, while the ivDde group offers side-chain protection that remains stable under these deprotection conditions [1] [4]. This orthogonality permits precise temporal control over amino acid functionalization during solid-phase peptide synthesis.
Research findings demonstrate that ivDde-protected amino groups exhibit remarkable stability to both piperidine-mediated Fmoc removal and trifluoroacetic acid treatment, but undergo selective cleavage when exposed to 2% hydrazine in dimethylformamide [1] [5]. The deprotection mechanism involves nucleophilic attack by hydrazine on the ketone functionality of the ivDde group, resulting in formation of a stable indazole byproduct that can be monitored spectrophotometrically [6] [7].
Contemporary methodological developments have refined sequential deprotection protocols to accommodate increasingly complex proline derivatives. The standard protocol involves initial Fmoc removal using piperidine, followed by coupling of subsequent amino acids, and concluding with selective ivDde cleavage using hydrazine when side-chain modification is required [8] [9]. This approach has been successfully applied to synthesize branched peptides where multiple functionalities are introduced at specific proline positions.
Studies have demonstrated that the temporal separation of deprotection events enables site-specific modifications that would be incompatible with simultaneous deprotection strategies [10] [11]. The sequential nature of the protocol minimizes side reactions and allows for incorporation of sensitive functional groups such as fluorescent labels, biotin moieties, or drug molecules at predetermined positions within the peptide sequence.
| Protecting Group | Reagent/Conditions | Temperature (°C) | Time (minutes) | Monitoring Method | Orthogonality |
|---|---|---|---|---|---|
| Fmoc | 20% piperidine in DMF | RT | 5-20 | Kaiser test/UV at 301nm | Compatible with ivDde |
| ivDde | 2% hydrazine in DMF | RT | 3 × 3 | UV spectrophotometry at 290nm | Compatible with Fmoc/tBu |
| Standard tBu-based groups | TFA-based cleavage cocktails | RT | 60-180 | Mass spectrometry | Compatible with ivDde |
The ivDde protecting group demonstrates exceptional stability compared to alternative hydrazine-labile groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). Research has established that ivDde protection minimizes migration phenomena that can occur during extended synthetic sequences, particularly in the synthesis of long peptides exceeding 30 residues [12] [11]. This enhanced stability profile enables multi-functionalized proline derivatives to be incorporated at multiple positions within a single peptide sequence without cross-reactivity concerns.
Comparative studies reveal that ivDde-protected residues maintain their protecting group integrity even during aggressive coupling conditions involving elevated temperatures and extended reaction times [9] [13]. This robustness is attributed to the steric bulk of the isovaleryl group, which provides additional protection against nucleophilic attack from coupling reagents and activated amino acid derivatives.
On-resin cyclization utilizing (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH leverages the conformational constraints imposed by proline residues to facilitate ring closure. The unique pyrrolidine ring structure of proline introduces backbone rigidity that preorganizes peptide sequences into conformations favorable for cyclization [14] [15]. When combined with orthogonal protection strategies, this conformational bias enables efficient head-to-tail, side-chain-to-backbone, and side-chain-to-side-chain cyclization reactions.
The orthogonal nature of ivDde protection permits selective exposure of reactive sites while maintaining other protecting groups intact during cyclization reactions [16] [17]. This selectivity is crucial for controlling regioselectivity in multi-functional peptides where multiple potential cyclization sites exist. Research demonstrates that ivDde removal can be performed under conditions that preserve Fmoc protection on other amino acids, enabling sequential cyclization strategies.
Experimental investigations have established that incorporation of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH significantly enhances cyclization yields compared to linear peptide precursors lacking conformational constraints [10] [15]. The proline residue acts as a turn-inducer, reducing the conformational entropy penalty associated with cyclization and promoting productive intramolecular reactions over competing intermolecular processes.
| Peptide Length | Proline Position | Cyclization Yield (%) | Reaction Time (hours) | Side Products (%) | Purity after HPLC (%) |
|---|---|---|---|---|---|
| Tetrapeptide | Position 2 | 85-92 | 2-4 | <5 | >95 |
| Hexapeptide | Position 3 | 78-86 | 4-8 | <8 | >92 |
| Octapeptide | Position 4 | 72-81 | 8-12 | <12 | >89 |
| Decapeptide | Position 5 | 65-74 | 12-24 | <18 | >85 |
Kinetic studies reveal that cyclization reactions proceed most efficiently when proline residues are positioned near the center of the peptide sequence, where they can exert maximum conformational influence on both termini [15]. The optimal positioning varies with peptide length, with shorter sequences benefiting from proline placement at alternating positions, while longer peptides require strategic spacing to prevent excessive rigidification that could inhibit cyclization.
Recent methodological advances have expanded the scope of cyclization reactions achievable with orthogonally protected proline derivatives. Tri-orthogonal strategies incorporating (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH alongside allyl-based protection enable complex cyclization patterns involving multiple ring systems within single peptide molecules [16] [18]. These approaches have proven particularly valuable for synthesizing cyclic peptide libraries and conformationally constrained peptidomimetics.
The development of safety-catch methodologies has further enhanced the versatility of on-resin cyclization techniques [19]. These approaches utilize activation-dependent cleavage mechanisms that permit fine-tuning of cyclization conditions based on sequence-specific requirements. When combined with ivDde-protected proline derivatives, safety-catch linkers enable cyclization of challenging sequences that fail under standard conditions.
Real-time monitoring of ivDde cleavage represents a significant methodological advancement that enables precise control over deprotection kinetics. The cleavage reaction produces 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole as a stable chromophoric byproduct that exhibits strong absorption at 290 nanometers [1] [5] [6]. This spectroscopic signature provides a direct, quantitative measure of deprotection progress that can be monitored continuously during the reaction.
The chromophore formation occurs through a well-characterized mechanism involving nucleophilic attack by hydrazine on the ketone functionality of the ivDde group, followed by cyclization and elimination to generate the indazole ring system [12] [7]. The resulting chromophore exhibits excellent stability under the reaction conditions, ensuring reliable quantitative measurements throughout the deprotection process.
Systematic optimization of spectrophotometric monitoring conditions has established standardized protocols for ivDde cleavage analysis. The detection wavelength of 290 nanometers provides maximum sensitivity with minimal interference from resin background or other chromophoric species present in the reaction mixture [6] [7]. The high extinction coefficient of the indazole product enables detection at micromolar concentrations, providing sufficient sensitivity for monitoring reactions at typical synthetic scales.
| Parameter | Value/Description | Significance |
|---|---|---|
| Detection wavelength | 290 nm | Maximum absorption of indazole product |
| Chromophore formed | 6,6-Dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole | Stable chromophoric byproduct |
| Extinction coefficient | Strong absorption (ε > 10,000 M⁻¹cm⁻¹) | High sensitivity detection |
| Detection limit | Micromolar concentrations | Quantitative monitoring capability |
| Monitoring frequency | Every 30 seconds during cleavage | Real-time reaction progress |
| Baseline correction | Reference at 350 nm | Compensation for resin interference |
Real-time monitoring capabilities have enabled detailed kinetic analysis of ivDde cleavage reactions, revealing important mechanistic insights and optimization opportunities [20] [21]. The reaction follows pseudo-first-order kinetics under standard conditions with excess hydrazine, allowing accurate prediction of completion times based on initial rate measurements. These kinetic data have proven invaluable for optimizing reaction conditions and troubleshooting problematic sequences.
Temperature and concentration studies have established optimal reaction conditions that balance cleavage efficiency with minimization of side reactions [22] [21]. Lower hydrazine concentrations require longer reaction times but reduce the risk of peptide backbone cleavage at sensitive residues such as glycine. Conversely, higher concentrations accelerate deprotection but may compromise selectivity in complex peptide sequences.